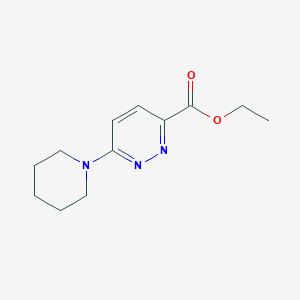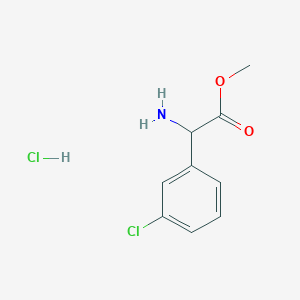![molecular formula C7H4ClIN2 B1431975 7-Chloro-4-iodopyrrolo[3,4-b]pyridine CAS No. 1241800-23-6](/img/structure/B1431975.png)
7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
7-Chloro-4-iodopyrrolo[3,4-b]pyridine is a chemical compound that belongs to the class of halogenated heterocycles . It has an empirical formula of C6H3ClIN3 and a molecular weight of 279.47 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes 7-Chloro-4-iodopyrrolo[3,4-b]pyridine, has been extensively studied. One method involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another approach involves the use of diethyl malonate as a starting material .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine is characterized by the presence of a pyrrolopyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .Chemical Reactions Analysis
The chemical reactions involving 7-Chloro-4-iodopyrrolo[3,4-b]pyridine are diverse. For instance, it can be used as a building block in the synthesis of many Janus kinase (JAK) inhibitors . Another reaction involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
Researchers have developed efficient synthesis techniques for 7-azaindole derivatives, which are structurally similar to 7-Chloro-4-iodopyrrolo[3,4-b]pyridine, by utilizing versatile building blocks that allow for the nucleophilic displacement of substituents. This approach enables the synthesis of 4-substituted 7-azaindole derivatives, indicating the potential for creating diverse derivatives of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine through similar methods (Figueroa‐Pérez et al., 2006).
Functionalization and Diversification
The compound has been utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility in creating structurally complex and functionally diverse molecules. For instance, palladium-mediated coupling reactions have been employed to produce 3,5-disubstituted pyrazolo[3,4-b]pyridines, showcasing the compound's utility in generating new molecular architectures with potential pharmacological applications (Lavecchia et al., 2004).
Photophysical Properties and Material Science Applications
Studies have also focused on the photophysical properties of pyrazolopyridine derivatives, with research indicating that substituents at the C4 position significantly influence fluorescence properties. This suggests the potential for using 7-Chloro-4-iodopyrrolo[3,4-b]pyridine derivatives in developing fluorescent materials or probes for biochemical applications (Patil et al., 2011).
Advanced Material Development
The compound's derivatives have been explored for their potential in creating advanced materials, such as in the stabilization of metal configurations in halfsandwich complexes. This research highlights the compound's relevance in the development of novel organometallic complexes with specific electronic and structural characteristics, which could be beneficial in catalysis or material science (Brunner et al., 2004).
Zukünftige Richtungen
The future directions for the study of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given its potential as a building block in the synthesis of JAK inhibitors , it could be of interest in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
7-chloro-4-iodo-6H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(3-11-7)5(9)1-2-10-6/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHRHVJSKTLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CNC(=C2N=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-iodopyrrolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)


![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)
![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)
![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)
![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)
![7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1431915.png)